N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide
Description
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a heterocyclic compound featuring a 7-membered cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a benzamide moiety at position 2. The benzamide is further modified with a 4-methoxyphenylsulfonamido group, which introduces hydrogen-bonding capabilities and influences electronic properties. This compound is of interest in medicinal chemistry due to structural similarities with kinase inhibitors and antiproliferative agents .
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-31-18-11-13-19(14-12-18)33(29,30)27-17-9-7-16(8-10-17)23(28)26-24-21(15-25)20-5-3-2-4-6-22(20)32-24/h7-14,27H,2-6H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUPRXLGFGLCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against specific diseases.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a cyano group and a sulfonamide moiety. Its IUPAC name is indicative of its complex structure:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.44 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps that include cyclization reactions to form the cycloheptathiophene ring and subsequent functionalization to introduce the sulfonamide and cyano groups. The synthetic routes are crucial for optimizing yield and purity for biological testing.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM in various studies .
The biological activity is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of the sulfonamide group suggests potential inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
Case Studies and Research Findings
- Anti-Tubercular Activity : A study evaluated several benzamide derivatives for their anti-tubercular properties. Among them, compounds similar to the target compound exhibited promising activity against Mycobacterium tuberculosis with favorable IC90 values indicating effective inhibition at low concentrations .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that the most active compounds were non-toxic at concentrations that inhibited bacterial growth effectively . This highlights the potential of these compounds for therapeutic applications without significant side effects.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins. Molecular docking simulations indicate that the compound can effectively bind to sites critical for bacterial survival and proliferation .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Table 2: Physicochemical Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
